
Eicosenylsuccinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosenylsuccinic anhydride is an organic compound with the molecular formula C24H42O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an eicosenyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eicosenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with eicosene. The reaction typically involves the use of a catalyst to facilitate the addition of the eicosenyl group to the succinic anhydride. Common catalysts used in this process include Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The product is then purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Eicosenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form eicosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.
Amidation: Involves the use of amines and may require a dehydrating agent to drive the reaction to completion.
Major Products Formed
Hydrolysis: Eicosenylsuccinic acid.
Esterification: Eicosenylsuccinic esters.
Amidation: Eicosenylsuccinic amides.
Applications De Recherche Scientifique
Eicosenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the eicosenyl group into various molecules.
Biology: Studied for its potential use in modifying biomolecules to alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of eicosenylsuccinic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to modify other molecules by forming new covalent bonds, thereby altering their chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic anhydride: The parent compound, which lacks the eicosenyl group.
Maleic anhydride: Another anhydride with a similar structure but different reactivity due to the presence of a double bond.
Octenylsuccinic anhydride: Similar in structure but with an octenyl group instead of an eicosenyl group.
Uniqueness
Eicosenylsuccinic anhydride is unique due to the presence of the long eicosenyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants.
Propriétés
Numéro CAS |
53520-67-5 |
|---|---|
Formule moléculaire |
C24H42O3 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
3-icos-19-enyloxolane-2,5-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2 |
Clé InChI |
GQNPFQQRWMSYAC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


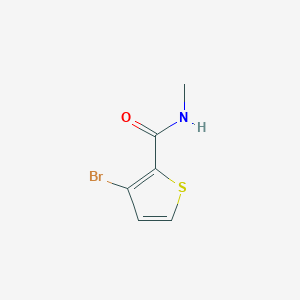
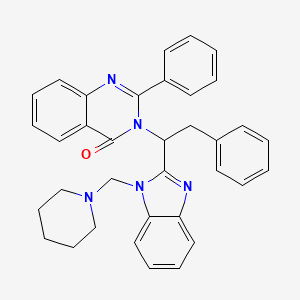
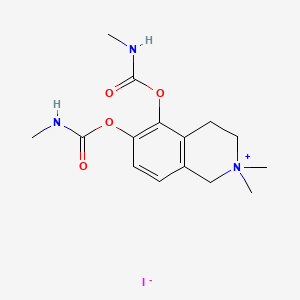
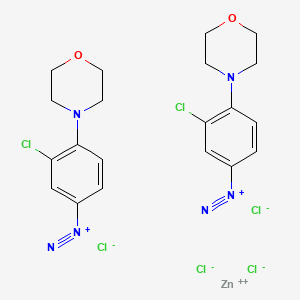
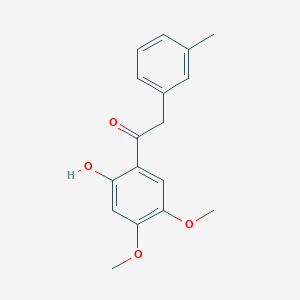
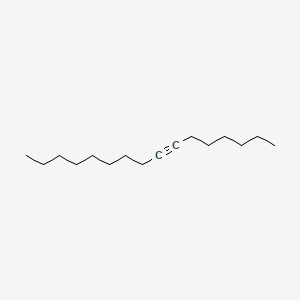
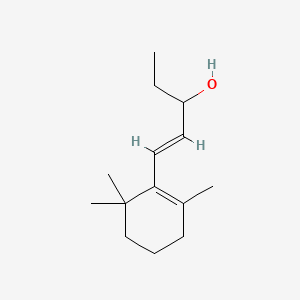
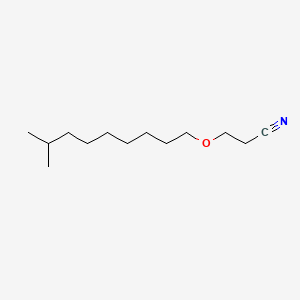
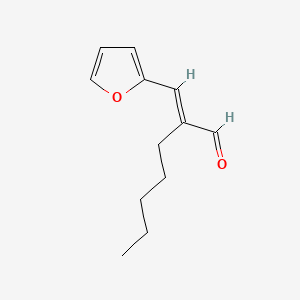
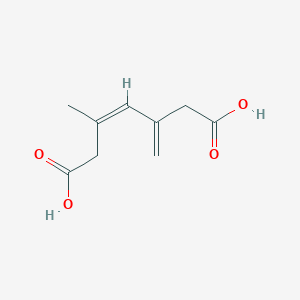

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
